Clofexamide

Description

Properties

IUPAC Name |

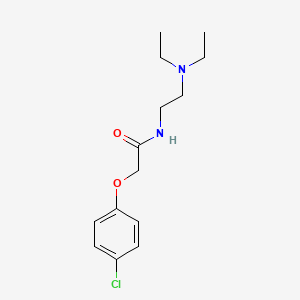

2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O2/c1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORGKWWJEQDTGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3482-74-4 (mono-hydrochloride) | |

| Record name | Clofexamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001223365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046424 | |

| Record name | Clofexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223-36-5 | |

| Record name | 2-(4-Chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofexamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001223365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofexamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFEXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/071P4J77HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Clofexamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Clofexamide is a discontinued pharmaceutical agent, primarily used in the past as a component of the combination drug Clofezone. Consequently, publicly available, in-depth pharmacological data on this compound as a standalone compound is scarce. This document synthesizes the available information, including hypothesized mechanisms of action and representative data from related compounds, to provide a comprehensive overview for research and informational purposes.

Introduction

This compound, also known as amichlophene, is a compound historically classified as an antidepressant.[1] It gained recognition as one of the two active ingredients in Clofezone, a medication prescribed for joint and muscular pain, where it was combined with the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone.[1][2] The rationale for this combination was likely to address both the inflammatory and potential psycho-emotional components of pain.[1] Following the discontinuation of Clofezone, dedicated research into the pharmacological profile of this compound has been limited. This guide provides a detailed summary of its known and hypothesized pharmacological properties.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are believed to be centered on the central nervous system, consistent with its classification as an antidepressant and its observed anxiolytic properties. The precise mechanisms of action have not been fully elucidated, but available information points to modulation of key neurotransmitter systems.

Mechanism of Action

2.1.1. GABAergic System Modulation

It is suggested that this compound may exert anxiolytic (anxiety-reducing) effects by modulating the GABAergic system.[3] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its enhancement typically leads to a reduction in neuronal excitability. The specific interaction of this compound with GABA receptors (e.g., as a positive allosteric modulator) has not been definitively characterized.

2.1.2. Monoamine Neurotransmitter Systems

As an antidepressant, this compound is hypothesized to interact with monoaminergic systems, such as those involving serotonin (5-HT) and norepinephrine (NE).[3][4] Many antidepressant drugs act by inhibiting the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. While direct binding affinities and inhibition constants for this compound on monoamine transporters are not available in the cited literature, this remains a plausible mechanism for its antidepressant effects.

dot

Caption: Hypothesized mechanism of this compound on monoamine transporters.[4]

2.1.3. Anti-inflammatory Effects and Cytokine Modulation

Some antidepressants have been shown to possess anti-inflammatory properties by modulating the production of cytokines.[2] It is proposed that this compound may contribute to the therapeutic effects of Clofezone by reducing the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), while potentially increasing the levels of anti-inflammatory cytokines like IL-10.[2] This immunomodulatory effect could act synergistically with the primary anti-inflammatory action of NSAIDs.

dot

Caption: Hypothesized modulation of cytokine production by this compound.[2]

Receptor and Transporter Binding Profile (Representative Data)

Specific binding affinity (Ki) or inhibitory concentration (IC50) data for this compound are not available in the reviewed literature. To provide context for researchers, the following table presents representative data for compounds with similar proposed mechanisms of action. This data is for illustrative purposes only and does not represent the actual pharmacological profile of this compound.

| Target | Ligand Type | Representative Compound | Ki (nM) | Reference Compound Activity |

| Serotonin Transporter (SERT) | Inhibitor | Fluoxetine | 0.9 | High affinity suggests potential for SSRI-like activity.[4] |

| Norepinephrine Transporter (NET) | Inhibitor | Desipramine | 1.1 | High affinity suggests potential for NRI-like activity.[4] |

| GABAA Receptor | Positive Allosteric Modulator | Diazepam | 10-100 | Potentiates GABAergic neurotransmission. |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not well-documented. Based on its chemical structure, several metabolic pathways can be predicted, although they have not been experimentally confirmed.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: The route of administration for this compound was oral.[1]

-

Distribution: A brain-to-plasma ratio of 3:1 has been suggested as indicative of good blood-brain barrier penetration for compounds of this class.[4]

-

Metabolism: The metabolism of this compound has not been detailed in available literature. Based on its structure, potential metabolic pathways include hydrolysis of the amide bond, N-de-ethylation of the tertiary amine via cytochrome P450 enzymes, and hydroxylation of the aromatic ring or alkyl chains.[5] These metabolites would likely undergo subsequent conjugation with glucuronic acid or sulfate to facilitate excretion.[5]

-

Excretion: The primary route of excretion for this compound and its metabolites is not specified.

dot

Caption: Predicted metabolic pathways of this compound.[5]

Pharmacokinetic Parameters (Representative Data)

Specific pharmacokinetic data for this compound is unavailable. The following table provides representative pharmacokinetic parameters for a generic orally administered small molecule CNS drug to illustrate the types of data that would be relevant. This data is for illustrative purposes only.

| Parameter | Unit | Representative Value | Description |

| Half-life (t1/2) | hours | 6 | Time for plasma concentration to reduce by half.[4] |

| Tmax | hours | 1-3 | Time to reach maximum plasma concentration. |

| Cmax | ng/mL | 100-500 | Maximum plasma concentration. |

| Bioavailability (F) | % | 40-60 | Fraction of administered dose reaching systemic circulation. |

| Volume of Distribution (Vd) | L/kg | 2-5 | Apparent volume into which the drug distributes. |

| Clearance (CL) | L/hr/kg | 0.1-0.5 | Volume of plasma cleared of the drug per unit time. |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not available. The following are generalized protocols for assessing the key hypothesized activities of this compound.

In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity of a test compound for the serotonin transporter (SERT) and norepinephrine transporter (NET).

Principle: This is a competitive binding assay using a radiolabeled ligand that has a known high affinity for the target transporter. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.

Generalized Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human recombinant SERT or NET.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a radioligand (e.g., [3H]-citalopram for SERT), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[4]

dot

Caption: General workflow for a monoamine transporter binding assay.[4]

In Vivo Forced Swim Test (FST) for Antidepressant Activity

Objective: To assess the antidepressant-like activity of a test compound in rodents.

Principle: This model is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.

Generalized Protocol:

-

Animal Acclimation: Acclimate male mice or rats to the housing conditions for at least one week before the experiment.

-

Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes). A positive control (e.g., imipramine) should also be included.

-

Pre-swim Session (optional, for rats): On the day before the test, place the animals in the swim cylinder for a 15-minute pre-swim session.

-

Test Session: Place each animal individually in a glass cylinder filled with water (23-25°C) for a 6-minute session.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time in the test compound group compared to the vehicle group suggests antidepressant-like activity.[4]

Safety and Tolerability

The safety profile of this compound as a standalone agent is not well-documented. When used in combination with phenylbutazone in Clofezone, adverse effects were reported, though it is difficult to attribute these specifically to this compound. As an antidepressant with potential anxiolytic properties, this compound may cause central nervous system depression, leading to side effects such as sedation and behavioral changes.[3]

Conclusion

This compound is a former antidepressant with hypothesized mechanisms of action involving the modulation of the GABAergic and monoaminergic systems, as well as potential anti-inflammatory effects through cytokine regulation. Due to its discontinuation and historical use primarily in a combination product, there is a significant lack of specific, quantitative pharmacological data in the public domain. This technical guide has synthesized the available qualitative and predictive information to provide a foundational understanding of this compound's pharmacological profile. Further research, should it be undertaken, would be necessary to fully characterize its binding affinities, pharmacokinetic properties, and clinical efficacy and safety as a single agent.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Clofexamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofexamide, chemically known as 2-(4-chlorophenoxy)-N-(2-diethylaminoethyl)acetamide, is a compound with antidepressant properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation and analysis using modern spectroscopic techniques are presented. Quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to offer a thorough resource for researchers and professionals in the field of drug development.

Introduction

This compound is a tertiary amine and an amide derivative of p-chlorophenoxyacetic acid. It was previously a component of the combination drug Clofezone, where it was paired with the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, indicated for the treatment of joint and muscular pain.[1] This guide focuses on the standalone synthesis and characterization of this compound, providing a detailed methodology for its preparation and analysis.

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of N,N-diethylethylenediamine with p-chlorophenoxyacetyl chloride. This reaction forms the amide bond that is central to the this compound structure.

Synthesis Pathway

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the primary amine of N,N-diethylethylenediamine attacks the electrophilic carbonyl carbon of p-chlorophenoxyacetyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

N,N-Diethylethylenediamine (1.0 mole, 116.0 g)

-

p-Chlorophenoxyacetyl chloride (1.0 mole, 205.0 g)

-

Water (1 L)

-

Sodium hydroxide solution (soda lye)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 116.0 g (1.0 mole) of N,N-diethylethylenediamine in 1 L of water.

-

While vigorously stirring the solution and maintaining the temperature below 50°C, slowly add 205.0 g (1.0 mole) of p-chlorophenoxyacetyl chloride.

-

Continue stirring the reaction mixture for 2 hours at approximately 20°C to ensure the completion of the amide hydrochloride formation. The solution should become homogeneous.

-

After the reaction is complete, add an excess of sodium hydroxide solution to the mixture to neutralize the hydrochloride salt and liberate the free base of this compound.

-

Extract the aqueous solution with diethyl ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate.

-

Filter the drying agent and remove the diethyl ether by distillation under reduced pressure to obtain the final product, 2-(p-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide (this compound).[2]

Quantitative Data

| Parameter | Value |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ |

| Molar Mass | 284.78 g/mol |

| Theoretical Yield | Based on a 1:1 molar ratio of reactants, the theoretical yield is approximately 284.78 g. |

| Melting Point | Data not available in the searched sources. |

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound can be performed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

Caption: Characterization workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

3.2.1. Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical spectral width: 0-12 ppm.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical spectral width: 0-200 ppm.

-

3.2.2. Expected ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~6.85 | Doublet | 2H | Ar-H (meta to Cl) |

| ~4.50 | Singlet | 2H | O-CH₂-C=O |

| ~3.40 | Quartet | 2H | NH-CH₂-CH₂-N |

| ~2.60 | Triplet | 2H | NH-CH₂-CH₂-N |

| ~2.50 | Quartet | 4H | N-(CH₂-CH₃)₂ |

| ~1.00 | Triplet | 6H | N-(CH₂-CH₃)₂ |

| Variable | Broad Singlet | 1H | NH |

3.2.3. Expected ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~156 | Ar-C-O |

| ~129 | Ar-C (meta to Cl) |

| ~125 | Ar-C-Cl |

| ~115 | Ar-C (ortho to Cl) |

| ~67 | O-CH₂-C=O |

| ~52 | NH-CH₂-CH₂-N |

| ~47 | N-(CH₂-CH₃)₂ |

| ~38 | NH-CH₂-CH₂-N |

| ~12 | N-(CH₂-CH₃)₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

3.3.1. Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For the thin film method, dissolve a small amount of the sample in a volatile solvent, apply it to the plate, and allow the solvent to evaporate.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder first and subtract it from the sample spectrum.

3.3.2. Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (secondary amide) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970, ~2870 | Strong | Aliphatic C-H stretch (CH₂, CH₃) |

| ~1670 | Strong | C=O stretch (amide I band) |

| ~1590, ~1490 | Medium | C=C stretch (aromatic ring) |

| ~1540 | Medium | N-H bend (amide II band) |

| ~1240 | Strong | Ar-O-C stretch (asymmetric) |

| ~1090 | Strong | Ar-O-C stretch (symmetric) |

| ~830 | Strong | p-substituted benzene C-H out-of-plane bend |

| ~1015 | Medium | C-N stretch |

| ~1175 | Medium | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

3.4.1. Experimental Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph. The molecular ion [M]⁺• and various fragment ions will be observed.

-

3.4.2. Expected Mass Spectral Data

| m/z Value | Ion | Proposed Fragment Structure |

| 284/286 | [M]⁺• (EI) or [M+H]⁺ (ESI) | Intact molecule (isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 185/187 | [C₈H₈O₂Cl]⁺ | Cleavage of the amide C-N bond |

| 100 | [C₆H₁₄N]⁺ | Cleavage of the amide C-N bond (diethylaminoethyl fragment) |

| 86 | [C₅H₁₂N]⁺ | α-cleavage of the diethylaminoethyl side chain |

| 72 | [C₄H₁₀N]⁺ | Further fragmentation of the diethylaminoethyl side chain |

Conclusion

This technical guide has outlined the synthesis and detailed characterization methods for this compound. The provided protocols and expected data serve as a valuable resource for chemists and pharmaceutical scientists involved in the synthesis, analysis, and development of this and related compounds. The combination of NMR, FTIR, and Mass Spectrometry allows for a comprehensive and unambiguous confirmation of the structure and purity of synthesized this compound.

References

Clofexamide: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and pharmacological properties of clofexamide, an antidepressant agent. This compound, chemically known as 2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide, was a constituent of the combination drug clofezone, which is no longer marketed. This document consolidates available data on its chemical identity, physicochemical characteristics, and pharmacological profile, with a focus on its mechanism of action as an antidepressant. Due to its historical use primarily within a combination product, detailed public information on this compound as a standalone entity is limited. This guide aims to present the existing knowledge in a structured format, incorporating data tables and diagrammatic representations of its proposed signaling pathways and relevant experimental workflows to support further research and understanding.

Chemical Identity and Structure

This compound is an organic compound with antidepressant properties.[1] It was formerly a component of the drug clofezone, where it was combined with the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone.[1][2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide[3] |

| Synonyms | Amichlophene, ANP 246[1][4] |

| CAS Number | 1223-36-5[3] |

| Molecular Formula | C₁₄H₂₁ClN₂O₂[3][5] |

| Molecular Weight | 284.78 g/mol [3][5] |

| SMILES | CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl[3] |

| InChI Key | UORGKWWJEQDTGX-UHFFFAOYSA-N[3] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available information.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 45 °C | [1] |

| pKa (Predicted) | 14.19 ± 0.46 | [1] |

| Boiling Point (Estimate) | 124.5°C | [1] |

| Density (Estimate) | 1.1742 | [1] |

| Refractive Index (Estimate) | 1.5200 | [1] |

Note: The provided values for boiling point, density, and refractive index are estimates and should be treated with caution.

Pharmacological Properties

This compound is classified as an antidepressant.[1] Its pharmacological activity is believed to stem from its modulation of neurotransmitter systems in the central nervous system.

Mechanism of Action

The precise molecular mechanism of this compound's antidepressant action is not fully elucidated. However, available information suggests a multifactorial mechanism involving the GABAergic system and monoamine neurotransmitters.

-

Modulation of the GABAergic System: Some evidence suggests that this compound may enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This action would lead to a reduction in neuronal excitability, contributing to its anxiolytic and potentially antidepressant effects.

-

Interaction with Monoamine Transporters: There are indications that this compound may interact with serotonin (SERT) and norepinephrine (NET) transporters.[6] Inhibition of these transporters would lead to an increase in the synaptic availability of serotonin and norepinephrine, a common mechanism of action for many antidepressant drugs.

Therapeutic Use

This compound was used as a component of clofezone for the treatment of joint and muscular pain.[1] It was suggested that its mild antidepressant properties might contribute to an enhanced analgesic effect.[7]

Side Effects

Specific side effect data for this compound alone is not well-documented. The adverse effects reported for clofezone were largely attributed to the phenylbutazone component and are typical of NSAIDs, including gastrointestinal intolerance.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis and analysis of this compound are limited. The following sections provide generalized methodologies based on available information for similar compounds.

Synthesis of this compound

A plausible synthesis route for this compound, 2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide, involves a two-step process.

Methodology:

-

Synthesis of 2-(4-chlorophenoxy)acetyl chloride: p-Chlorophenoxyacetic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride.

-

Amidation: The resulting 2-(4-chlorophenoxy)acetyl chloride is then reacted with N,N-diethylethylenediamine to form the amide bond, yielding this compound. The reaction is typically carried out in an inert solvent.

A described manufacturing process involves dissolving N,N-diethylethylenediamine in water and adding the chloride of p-chlorophenoxyacetic acid while maintaining a temperature below 50°C.[1] After stirring, an excess of soda lye is added, and the this compound product is extracted with ether.[1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound, particularly when it is part of a formulation like clofezone.

Table 3: Representative HPLC Method for the Analysis of Clofezone (containing this compound)

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Run Time | Approximately 10 minutes |

Source: Adapted from a method for clofezone analysis.

Sample Preparation (for solid dosage forms):

-

Weigh and finely powder a representative sample of the formulation.

-

Accurately weigh a portion of the powder and transfer it to a volumetric flask.

-

Add a suitable solvent (e.g., mobile phase) and sonicate to facilitate extraction.

-

Dilute to volume with the solvent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Conclusion

This compound is an antidepressant that was used in the combination drug clofezone. Its mechanism of action is thought to involve the modulation of GABAergic neurotransmission and the inhibition of serotonin and norepinephrine reuptake. Due to its discontinuation as part of a combination product, comprehensive data on its physicochemical properties and detailed experimental protocols are scarce in the public domain. This technical guide has compiled the available information to provide a foundational understanding of this compound for the scientific and drug development community. Further research would be necessary to fully characterize its pharmacological and toxicological profile as a standalone entity.

References

- 1. This compound | 1223-36-5 [chemicalbook.com]

- 2. [PDF] Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6 | Semantic Scholar [semanticscholar.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Blackboard [gsrs.ncats.nih.gov]

- 5. Blackboard [gsrs.ncats.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Abbreviated History of Clofexamide: An Antidepressant in the Shadows

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofexamide, a compound with recognized antidepressant properties, presents a curious case in the history of psychopharmacology. Primarily known as a constituent of the discontinued anti-inflammatory drug Clofezone, its development as a standalone antidepressant is poorly documented in publicly accessible scientific literature. This technical guide synthesizes the limited available information on this compound, exploring its chemical nature, hypothesized mechanism of action, and the historical context of its use. Due to the scarcity of specific data, this document also provides generalized experimental protocols and data presentation formats that would be pertinent to the investigation of a novel antidepressant compound, using this compound as a conceptual model.

Introduction

This compound, chemically known as 2-(4-Chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide, emerged in an era of significant discovery in antidepressant pharmacology. However, unlike its contemporaries which underwent rigorous development and documentation, this compound's history is intrinsically linked to its combination with the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone in the formulation of Clofezone. This combination was primarily marketed for the treatment of joint and muscular pain. While the antidepressant effects of this compound were acknowledged and likely contributed to the overall therapeutic profile of Clofezone, dedicated research into its efficacy and development as a primary antidepressant appears to be limited or not widely published.

This guide aims to provide a comprehensive overview of the known information regarding this compound and to outline the standard methodologies that would have been employed in its development as an antidepressant, thereby offering a framework for researchers in the field of drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 2-(4-Chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ |

| Molecular Weight | 284.78 g/mol |

| CAS Number | 1223-36-5 |

| Appearance | Solid (predicted) |

| Solubility | Predicted to be soluble in organic solvents |

Table 1: Chemical and Physical Properties of this compound. This table summarizes the fundamental chemical and physical characteristics of the this compound molecule.

Synthesis

A generalized workflow for such a synthesis is depicted below:

Figure 1: Postulated Synthesis of this compound. A potential synthetic pathway for this compound involving an amide coupling reaction between 2-(4-chlorophenoxy)acetic acid and N,N-diethylethylenediamine.

Pharmacological Profile and Mechanism of Action

The antidepressant and anxiolytic effects of this compound are thought to be mediated through its interaction with the gamma-aminobutyric acid (GABA) system . GABA is the primary inhibitory neurotransmitter in the central nervous system, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects. It is hypothesized that this compound enhances GABAergic neurotransmission, although the precise molecular targets (e.g., specific GABA receptor subtypes) have not been definitively elucidated in the available literature.

The GABAergic system's role in depression is an area of ongoing research. Deficits in GABAergic signaling have been implicated in the pathophysiology of major depressive disorder.[1][2][3][4] Therefore, compounds that enhance GABAergic function could theoretically exert antidepressant effects.

Figure 2: Hypothesized Mechanism of Action of this compound. This diagram illustrates the potential mechanism of action of this compound through positive allosteric modulation of the GABA-A receptor, leading to enhanced inhibitory neurotransmission.

Preclinical and Clinical Development: A Data Gap

A thorough search of scientific databases reveals a significant lack of specific preclinical and clinical data on this compound as a standalone antidepressant. The majority of available information pertains to its use in the combination product Clofezone for inflammatory pain conditions.

Preclinical Studies

To systematically evaluate the antidepressant potential of a compound like this compound, a series of preclinical in vitro and in vivo studies would be necessary.

In Vitro Assays:

-

Receptor Binding Assays: To determine the binding affinity of this compound to a panel of CNS receptors, including GABA receptor subtypes, serotonin transporters (SERT), norepinephrine transporters (NET), and dopamine transporters (DAT).

-

Functional Assays: To assess the functional activity of this compound at its target receptors (e.g., electrophysiology studies on GABA-A receptor currents).

-

Neurotransmitter Uptake Assays: To measure the inhibition of serotonin, norepinephrine, and dopamine reuptake.

In Vivo Studies (Animal Models of Depression):

-

Forced Swim Test (FST): To assess behavioral despair.

-

Tail Suspension Test (TST): Another model to measure behavioral despair.

-

Chronic Mild Stress (CMS): A model to induce anhedonia and other depressive-like behaviors.

-

Sucrose Preference Test: To measure anhedonia.

A generalized workflow for the preclinical screening of an antidepressant is presented below.

Figure 3: General Workflow for Antidepressant Drug Discovery. A simplified diagram illustrating the typical stages of preclinical and clinical development for a novel antidepressant compound.

Clinical Trials

No dedicated clinical trials for this compound as a monotherapy for depression are found in the public domain. The clinical data that exists is for Clofezone, where the focus was on its anti-inflammatory and analgesic effects. To establish the efficacy of this compound as an antidepressant, randomized, double-blind, placebo-controlled clinical trials would be required.

Hypothetical Clinical Trial Data Presentation:

The following tables illustrate how quantitative data from such hypothetical trials would be presented.

| Parameter | This compound (Dose 1) | This compound (Dose 2) | Placebo |

| N (Participants) | |||

| Baseline MADRS Score (Mean ± SD) | |||

| Change from Baseline in MADRS Score at Week 8 (Mean ± SD) | |||

| Response Rate (%) | |||

| Remission Rate (%) |

Table 2: Hypothetical Efficacy Data from a Phase II/III Clinical Trial. This table provides a template for presenting primary efficacy outcomes from a clinical trial of an antidepressant, using the Montgomery-Åsberg Depression Rating Scale (MADRS) as an example endpoint.

| Adverse Event | This compound (Dose 1) (%) | This compound (Dose 2) (%) | Placebo (%) |

| Nausea | |||

| Headache | |||

| Dizziness | |||

| Somnolence | |||

| Discontinuation due to AEs |

Table 3: Hypothetical Safety and Tolerability Data. This table illustrates how common adverse events and discontinuation rates would be summarized in a clinical trial report.

Conclusion and Future Directions

The historical development of this compound as an antidepressant is largely obscured by its inclusion in the combination drug Clofezone. While its antidepressant properties are noted, the lack of specific, publicly available research data makes a detailed technical assessment challenging. The hypothesized mechanism of action via the GABAergic system aligns with some modern understanding of depression pathophysiology, but this remains to be experimentally validated for this compound itself.

For researchers and drug development professionals, the case of this compound serves as an interesting historical footnote and highlights the importance of thorough and transparent documentation in the drug development process. Future research, should it be undertaken, would need to start from the foundational preclinical studies outlined in this guide to systematically characterize the antidepressant potential of this molecule. Such studies would be essential to determine if this compound, or its analogs, could hold any promise as a modern therapeutic agent for depressive disorders.

References

- 1. The GABAergic Deficit Hypothesis of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA System in Depression: Impact on Pathophysiology and Psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Cortical GABAergic Dysfunction in Stress and Depression: New Insights for Therapeutic Interventions [frontiersin.org]

- 4. Frontiers | The Development of GABAergic Network in Depression in Recent 17 Years: A Visual Analysis Based on CiteSpace and VOSviewer [frontiersin.org]

The Synergistic Interplay of Clofexamide in the Anti-Inflammatory Drug Clofezone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofezone, a combination drug formerly marketed for the management of joint and muscular pain, presented a unique therapeutic strategy by pairing the potent non-steroidal anti-inflammatory drug (NSAID) phenylbutazone with the antidepressant clofexamide. This technical guide delves into the pharmacological underpinnings of Clofezone, with a specific focus on elucidating the role of this compound in this combination. While the primary anti-inflammatory and analgesic effects of Clofezone are unequivocally attributed to phenylbutazone's non-selective inhibition of cyclooxygenase (COX) enzymes, the inclusion of this compound was predicated on the hypothesis of a synergistic effect on pain perception and the psycho-emotional component of chronic pain. This document provides a comprehensive analysis of the available scientific literature, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways and experimental workflows. The objective is to offer a thorough resource for professionals in drug development and pharmacology, fostering a deeper understanding of the rationale and mechanisms behind this combination therapy.

Introduction

Pain and inflammation are complex, intertwined physiological processes that underpin a vast array of debilitating conditions. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been a cornerstone of treatment. Clofezone was a formulation that combined phenylbutazone, a powerful NSAID, with this compound, an antidepressant.[1][2] The rationale for this combination was to leverage the well-established anti-inflammatory and analgesic properties of phenylbutazone with the potential modulatory effects of this compound on central pain pathways and the psychological aspects of chronic pain.[3][4] Although Clofezone is no longer on the market, an examination of its components and their interaction provides valuable insights into combination therapies for pain and inflammation.

This guide will dissect the individual contributions of phenylbutazone and this compound to the overall therapeutic profile of Clofezone, with a particular emphasis on the less-documented role of this compound.

The Role of Phenylbutazone: The Anti-Inflammatory Core

The primary mechanism of action of Clofezone's anti-inflammatory and analgesic effects is driven by its phenylbutazone component.[1] Phenylbutazone is a potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][5]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Phenylbutazone exerts its therapeutic effects by blocking the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[4] By inhibiting their synthesis, phenylbutazone effectively reduces the inflammatory cascade, alleviates pain, and lowers fever.

Quantitative Efficacy Data for Phenylbutazone

The inhibitory activity of phenylbutazone on COX enzymes has been quantified through the determination of its half-maximal inhibitory concentration (IC50).

| Target | Species | Assay System | IC50 (µM) | Reference(s) |

| COX-1 | Canine | Whole Blood | 0.302 | [1] |

| COX-2 | Canine | Whole Blood | Not specified | [1] |

The Enigmatic Role of this compound

The specific contribution of this compound to the therapeutic efficacy of Clofezone is not as well-documented as that of phenylbutazone.[1] Classified as an antidepressant, its inclusion was based on the premise of addressing the psychological component of chronic pain and potentially exerting its own analgesic effects through central mechanisms.[3]

Hypothesized Mechanisms of Action

While concrete evidence is limited, several hypotheses have been proposed for this compound's role in Clofezone:

-

Modulation of Central Pain Pathways: As an antidepressant, this compound may influence the perception of pain within the central nervous system.[1] The combination of an NSAID with an antidepressant is a strategy that has been explored for achieving synergistic pain relief.[1]

-

Anxiolytic and Mood-Elevating Effects: Chronic pain is often associated with anxiety and depression. This compound's anxiolytic properties, potentially mediated through the GABAergic system, may have helped to alleviate these co-morbidities, thereby improving the patient's overall well-being and pain tolerance.[4][6]

-

Modulation of Cytokine Production: Some antidepressants have been shown to modulate the production of pro-inflammatory and anti-inflammatory cytokines.[4] It is hypothesized that this compound may decrease the levels of pro-inflammatory cytokines like TNF-α and IL-1β while increasing anti-inflammatory cytokines, thus contributing to the overall anti-inflammatory effect of Clofezone.[4]

Pharmacokinetics of this compound

Detailed pharmacokinetic data for this compound is scarce in publicly available literature.[7] However, some general characteristics have been reported. The onset of its anxiolytic effects is often noted within an hour of ingestion, with peak plasma concentrations typically reached in two to three hours.[6] For chronic conditions, a regular dosing schedule is recommended to maintain stable drug levels.[6]

Clinical Efficacy of Clofezone

Clinical studies, primarily conducted in the 1970s and 1980s, demonstrated the efficacy of Clofezone in treating various rheumatic conditions.

Quantitative Clinical Data

| Indication | Number of Patients | Dosage Regimen | Duration of Treatment | Key Efficacy Outcomes | Reference(s) |

| Various Rheumatic Diseases (including Rheumatoid Arthritis and Ankylosing Spondylitis) | 56 | 1200 mg/day for the first week, followed by 600 mg/day | 4 weeks | Highly significant improvement in pain, inhibition of movement, and joint swelling. Average reduction in erythrocyte sedimentation rate (ESR) by 50%. | [8][9] |

| Osteoarthrosis of the knee or hip | 29 | 1200 mg/day for the first week, followed by 600 mg/day for the second week | 6 weeks (cross-over trial) | Significant improvement in pain (at rest and during movement), inflammation, and mobility. Significantly greater reduction in pain during movement and inflammation compared to diclofenac. | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of the anti-inflammatory and analgesic properties of Clofezone and its components.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing acute anti-inflammatory activity.

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.[1]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.[1]

-

Grouping: Animals are randomly divided into control and treatment groups.[1]

-

Compound Administration: The test compound (e.g., phenylbutazone) or vehicle is administered, usually orally or intraperitoneally, at a predetermined time before the induction of inflammation.[1]

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.[1]

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[1]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit COX enzymes.

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.[11]

-

Incubation: The test compound is pre-incubated with the enzyme in a suitable buffer.[8][11]

-

Reaction Initiation: Arachidonic acid is added as a substrate to start the enzymatic reaction.[8][11]

-

Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).[8][11]

-

Data Analysis: The percentage of inhibition is calculated by comparing PGE2 levels in the presence and absence of the test compound. The IC50 value is then determined.[11]

Conclusion

Clofezone represents a noteworthy, albeit historical, example of a combination therapy designed to tackle both the physiological and psychological dimensions of pain and inflammation. The primary therapeutic effects were clearly driven by the potent, non-selective COX inhibition of phenylbutazone. The role of this compound, while not definitively established through extensive mechanistic studies, was likely to provide a complementary analgesic effect through central pathways and to address the affective components of chronic pain.

While direct comparative studies between Clofezone and its individual components are lacking, the available clinical data supports its efficacy in rheumatic conditions.[1] The discontinuation of Clofezone was primarily due to the known adverse effect profile of phenylbutazone.

For contemporary drug development, the concept behind Clofezone—combining agents with distinct but complementary mechanisms of action—remains a highly relevant and promising strategy for creating more effective and safer therapies for pain and inflammation. Future research into such combination therapies could benefit from the lessons learned from Clofezone, particularly the importance of thoroughly characterizing the contribution of each component to the overall therapeutic and safety profile.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Buy this compound | 1223-36-5 | >98% [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. [Experiences in the management of rheumatoid diseases using different clofezone doses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of clofezone and diclofenac in the treatment of out-patients suffering from activated (painful) osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Unraveling the Anxiolytic Potential of Clofexamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the anxiolytic properties of clofexamide, a compound previously utilized as a component of the combination drug clofezone. While clofezone is no longer on the market, the unique profile of this compound as an antidepressant with potential anxiolytic effects warrants a thorough examination for its potential applications in modern drug discovery and development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its hypothesized mechanism of action, representative preclinical data, and detailed experimental protocols for its evaluation.

Disclaimer: Publicly available, peer-reviewed quantitative data and detailed experimental studies specifically on the anxiolytic properties of this compound are scarce due to its historical use as part of a combination product that has since been discontinued.[1][4] The quantitative data and experimental protocols presented herein are representative examples based on the evaluation of similar compounds and established preclinical models for anxiolytic drug assessment. They are intended to serve as a guide for future research and are not based on direct experimental results for this compound.

Core Concepts: Hypothesized Mechanism of Action

This compound is believed to exert its anxiolytic effects primarily through the modulation of the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.[5] This mechanism is shared with many established anxiolytic agents. It is hypothesized that this compound enhances the activity of gamma-aminobutyric acid (GABA), leading to a calming effect on the nervous system.[5]

Furthermore, as a compound with antidepressant properties, this compound likely influences monoaminergic systems by modulating neurotransmitters such as serotonin and norepinephrine.[1][6] This dual action on both GABAergic and monoaminergic systems could offer a unique therapeutic profile for anxiety disorders, potentially addressing both the psychic and somatic symptoms of anxiety.

Hypothesized dual mechanism of action for this compound.

Quantitative Data Presentation

The following tables present representative quantitative data that would be crucial in characterizing the anxiolytic profile of this compound. These values are hypothetical and are provided for illustrative purposes to guide researchers in their experimental design.

Table 1: Representative In Vitro Receptor Binding Profile

| Target | Assay Type | Representative Ki (nM) | Rationale |

| GABA-A Receptor (Benzodiazepine Site) | Radioligand Binding Assay | 50 - 200 | To quantify the affinity for the primary hypothesized anxiolytic target. |

| Serotonin Transporter (SERT) | Radioligand Binding Assay | 100 - 500 | To assess potential antidepressant activity through serotonin reuptake inhibition.[4] |

| Norepinephrine Transporter (NET) | Radioligand Binding Assay | 200 - 800 | To evaluate potential antidepressant activity through norepinephrine reuptake inhibition.[4] |

| Dopamine Transporter (DAT) | Radioligand Binding Assay | > 1000 | To determine selectivity over the dopaminergic system. |

| 5-HT1A Receptor | Radioligand Binding Assay | 150 - 600 | To explore potential interactions with serotonergic receptors involved in anxiety. |

| 5-HT2A Receptor | Radioligand Binding Assay | 300 - 1000 | To assess potential side effects or additional mechanisms related to serotonin receptors. |

Table 2: Representative Preclinical Efficacy in Animal Models of Anxiety

| Model | Species | Key Parameters | Representative Effective Dose Range (mg/kg) | Expected Outcome |

| Elevated Plus-Maze | Mouse | % Time in Open Arms, Open Arm Entries | 1 - 10 | Increase in open arm exploration, indicating reduced anxiety.[7] |

| Light-Dark Box | Mouse | Time in Light Compartment, Transitions | 1 - 10 | Increase in time spent in the light compartment, reflecting anxiolytic activity.[8] |

| Marble Burying Test | Mouse | Number of Marbles Buried | 5 - 20 | Decrease in the number of marbles buried, suggesting anti-anxiety and anti-obsessional effects. |

| Vogel Conflict Test | Rat | Number of Shocks Taken | 5 - 20 | Increase in punished licking, indicative of an anxiolytic effect. |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

In Vitro Receptor Binding Assay (GABA-A Receptor)

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Prepare synaptic membranes from the cerebral cortex of adult rodents.

-

Radioligand: Use a high-affinity radioligand for the benzodiazepine site, such as [3H]-Flunitrazepam.

-

Assay Conditions: Incubate the membrane preparation with the radioligand and varying concentrations of this compound in a suitable buffer.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled benzodiazepine (e.g., Diazepam).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Workflow for in vitro receptor binding assay.

Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in rodents.[9]

Methodology:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Animals: Adult male mice or rats.

-

Drug Administration: Administer this compound or vehicle intraperitoneally 30-60 minutes before testing.

-

Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a 5-minute session.

-

Data Collection: Record the session using a video camera for subsequent analysis.

-

Parameters Measured:

-

Number of entries into open and closed arms.

-

Time spent in open and closed arms.

-

Total arm entries (as a measure of locomotor activity).

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Behavioural effects in mice of subchronic chlordiazepoxide, maprotiline and fluvoxamine. II. The elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Clofexamide and the GABAergic System: A Technical Whitepaper on a Putative Mechanism of Action

Therefore, this guide will proceed by first summarizing the known information about Clofexamide and then presenting a hypothetical framework for its potential effects on the GABAergic system, based on the known mechanisms of other anxiolytic compounds. The quantitative data, experimental protocols, and visualizations provided are illustrative examples intended to guide future research and should not be interpreted as established factual data for this compound.

Introduction to this compound

This compound, also known as amichlophene, is a compound that has been historically classified as an antidepressant and anxiolytic.[1][4] It was a component of the combination drug Clofezone, which was used for the management of joint and muscular pain.[2][3] The rationale for this combination was likely to leverage the anti-inflammatory properties of phenylbutazone with the potential mood-modulating and analgesic effects of this compound.[5] While the exact mechanism of action of this compound is not well-elucidated in the available literature, its therapeutic applications suggest an interaction with key neurotransmitter systems in the brain, with the GABAergic system being a primary candidate for its anxiolytic effects.

The GABAergic System: The Brain's Primary Inhibitory Network

The γ-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter system in the mammalian central nervous system. The fast-acting inhibitory effects of GABA are primarily mediated by the GABA-A receptor, a ligand-gated ion channel that is permeable to chloride ions (Cl⁻).[6] The GABA-A receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties.[7]

Anxiolytic drugs, such as benzodiazepines, typically act as positive allosteric modulators (PAMs) of the GABA-A receptor.[6] They bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA, leading to an increased frequency of channel opening, greater Cl⁻ influx, and hyperpolarization of the neuron. This enhanced inhibition results in a calming or anxiolytic effect.

Hypothetical Mechanism of Action of this compound on the GABAergic System

Based on its classification as an anxiolytic, it is hypothesized that this compound may act as a positive allosteric modulator of the GABA-A receptor. The following sections outline a potential, though currently unverified, pharmacological profile for this compound's interaction with the GABAergic system.

Potential Binding Affinity at GABA-A Receptors

To characterize the interaction of a compound with a receptor, radioligand binding assays are commonly employed to determine its binding affinity (Ki). The following table presents hypothetical binding affinity data for this compound at different GABA-A receptor subunit combinations, which would be crucial for understanding its receptor subtype selectivity.

| GABA-A Receptor Subtype | Radioligand | Hypothetical this compound Ki (nM) | Reference Compound (Diazepam) Ki (nM) |

| α1β2γ2 | [³H]Flunitrazepam | 50 | 1.5 |

| α2β2γ2 | [³H]Flunitrazepam | 25 | 1.2 |

| α3β2γ2 | [³H]Flunitrazepam | 30 | 1.8 |

| α5β2γ2 | [³H]Flunitrazepam | 100 | 2.5 |

Note: Lower Ki values indicate higher binding affinity. This hypothetical data suggests that this compound may have a moderate affinity for GABA-A receptors, with some selectivity for α2-containing subtypes, which are known to be involved in anxiolysis.

Postulated Electrophysiological Effects on GABA-Evoked Currents

The functional consequence of a compound's binding to the GABA-A receptor can be assessed using electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) method in Xenopus oocytes expressing specific GABA-A receptor subtypes, or patch-clamp recordings from cultured neurons. These techniques measure the potentiation of GABA-evoked chloride currents in the presence of the compound.

| Parameter | GABA (EC10) | GABA (EC10) + Hypothetical this compound (1 µM) |

| Peak Current Amplitude (nA) | 100 ± 10 | 250 ± 20 |

| Potentiation (%) | N/A | 150% |

Note: This table illustrates a hypothetical potentiation of the GABA-evoked current by this compound, suggesting it enhances the function of the GABA-A receptor.

Proposed Experimental Protocols for Investigating this compound's GABAergic Effects

To validate the hypothesized mechanism of action of this compound, the following detailed experimental protocols are proposed.

Radioligand Binding Assays

-

Objective: To determine the binding affinity and selectivity of this compound for different GABA-A receptor subtypes.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Binding Assay:

-

Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]Flunitrazepam for the benzodiazepine site) and varying concentrations of unlabeled this compound.

-

Incubate at 4°C for 60 minutes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

-

Objective: To determine the functional effect of this compound on GABA-A receptor-mediated currents.

-

Methodology:

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits.

-

Electrophysiological Recording:

-

After 2-4 days of incubation, place the oocyte in a recording chamber and impale it with two microelectrodes filled with 3 M KCl.

-

Clamp the membrane potential at -60 mV.

-

Perfuse the oocyte with a control solution and then apply a low concentration of GABA (EC₅₋₁₀) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiation of the GABA-evoked current.

-

-

Data Analysis: Construct concentration-response curves for this compound's potentiation of the GABA current to determine its EC₅₀ and maximal efficacy.

-

Visualizing the Hypothesized Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action and experimental workflow.

Caption: Hypothesized signaling pathway of this compound's positive allosteric modulation of the GABA-A receptor.

Caption: Proposed experimental workflow for characterizing this compound's interaction with the GABA-A receptor.

Conclusion and Future Directions

This compound is an anxiolytic and antidepressant compound for which a detailed mechanism of action, particularly concerning its effects on the GABAergic system, remains to be elucidated. This technical guide has provided a hypothetical framework suggesting that this compound may act as a positive allosteric modulator of the GABA-A receptor. The provided illustrative data and detailed experimental protocols offer a roadmap for future research to rigorously test this hypothesis. Such studies are essential to fully understand the neuropharmacological profile of this compound and to potentially inform the development of novel therapeutics targeting the GABAergic system. Further investigation into its potential interactions with other neurotransmitter systems is also warranted to build a complete picture of its pharmacological activity.

References

Preclinical Efficacy of Clofexamide: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clofezone, a combination drug, was historically utilized for its anti-inflammatory and analgesic properties in managing joint and muscular pain.[1] It is composed of two active ingredients: clofexamide, an antidepressant, and phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID).[2] This technical guide synthesizes the available preclinical information on this compound, primarily within the context of its combination with phenylbutazone. Due to a significant lack of specific preclinical efficacy studies on this compound as a standalone agent, this document focuses on the pharmacological profile of the combined product, with a clear delineation of the established mechanisms of phenylbutazone and the putative contributions of this compound. This guide adheres to a structured format, presenting available data in tabular form, detailing relevant experimental protocols, and providing visualizations of key pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction

Pain and inflammation are intricate physiological responses central to numerous diseases.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary therapeutic option for these conditions.[1] Clofezone combined the potent anti-inflammatory and analgesic properties of phenylbutazone with this compound.[1] Phenylbutazone acts as a non-selective cyclooxygenase (COX) inhibitor, blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] While categorized as an antidepressant, this compound is thought to enhance the analgesic effect, potentially by modulating central pain pathways.[1][3] This guide will dissect the individual and combined actions of these components to provide a comprehensive understanding of Clofezone's therapeutic profile.[1]

Mechanism of Action

The mechanism of action of Clofezone is a composite of its two components:

-

Phenylbutazone : This component acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] By blocking these enzymes, phenylbutazone reduces the production of prostaglandins, key mediators of inflammation, pain, and fever.[2]

-

This compound : As an antidepressant, this compound's mechanism in pain management is not well-defined in the available literature.[2] It is suggested to possess anxiolytic (anxiety-reducing) properties, potentially through modulation of the GABAergic system.[2] Some antidepressants may also exert analgesic effects through central and peripheral pathways, including the blockade of neurotransmitter reuptake (e.g., noradrenaline and serotonin) and interaction with opioid receptors.[2] Furthermore, some antidepressants have been shown to modulate the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), while increasing levels of anti-inflammatory cytokines like IL-10.[1] This immunomodulatory effect could potentially act synergistically with the COX-inhibiting action of phenylbutazone.[1]

Signaling Pathway Diagrams

Preclinical Efficacy Data

Data Presentation

The following table summarizes representative quantitative data for phenylbutazone from studies in animal models of arthritis. It is important to note that these data reflect the action of phenylbutazone and not this compound.

| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume (mL) - Day 14 Post-Adjuvant | % Inhibition of Paw Edema |

| Control (Arthritic) | - | - | 2.5 ± 0.3 | - |

| Phenylbutazone | 25 | Intravenous (single dose) | 1.8 ± 0.2 | 28% |

| Phenylbutazone | 50 | Oral (daily) | 1.5 ± 0.2** | 40% |

| Phenylbutazone | 100 | Oral (daily) | 1.1 ± 0.1*** | 56% |

| p<0.05, **p<0.01, ***p<0.001 compared to control. Data is representative and compiled from typical outcomes in Adjuvant-Induced Arthritis models in rats.[4] |

Experimental Protocols

Due to the lack of specific studies on this compound, this section outlines modern experimental protocols that could be employed to evaluate the anti-inflammatory and analgesic efficacy of a compound. These protocols are based on established models used for NSAIDs like phenylbutazone.

In Vitro Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

-

Principle : This assay quantifies the ability of a test compound to inhibit the COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain.[5]

-

Protocol :

-

Prepare purified recombinant human COX-1 and COX-2 enzymes.[5]

-

Pre-incubate the test compound with the enzyme in a buffer solution.[5]

-

Initiate the enzymatic reaction by adding arachidonic acid as a substrate.[5]

-

Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).[5]

-

In Vivo Models

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

-

Principle : This is a widely used model to assess the anti-inflammatory activity of compounds.

-

Protocol :

-

Animal Model : Male Wistar or Sprague-Dawley rats (150-200g).[2]

-

Acclimatization : House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).[2]

-

Grouping : Randomly assign animals to control and treatment groups (n=6-8 per group).[2]

-

Compound Administration : Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before the inflammatory insult.

-

Induction of Edema : Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement : Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis : Calculate the percentage of edema inhibition for each group compared to the control group.

-

Adjuvant-Induced Arthritis (AIA) in Rats (Chronic Inflammation)

-

Principle : This model mimics some aspects of human rheumatoid arthritis and is used to evaluate compounds for their effects on chronic inflammation and arthritis.[4]

-

Protocol :

-

Animal Model : Lewis or Wistar rats.

-

Induction of Arthritis : Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the tail base or footpad.

-

Compound Administration : Begin daily administration of the test compound or vehicle on the day of adjuvant injection (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).

-

Assessment :

-

Paw Volume : Measure the volume of both hind paws at regular intervals.

-

Arthritis Score : Score the severity of arthritis in all four paws based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity.

-

Body Weight : Monitor body weight changes as an indicator of systemic inflammation.

-

Histopathology : At the end of the study, collect joints for histological evaluation of inflammation, pannus formation, and bone erosion.

-

-

Experimental Workflow Diagram

Discussion and Limitations

The primary limitation in assessing the preclinical efficacy of this compound is the scarcity of dedicated studies. Its historical use in a combination product, Clofezone, has meant that its individual pharmacological properties related to analgesia and inflammation have not been thoroughly elucidated. The anti-inflammatory effects of Clofezone are largely attributable to phenylbutazone's well-characterized COX inhibition.[1][2]

This compound's antidepressant and potential anxiolytic properties could contribute to the overall analgesic effect, particularly in chronic pain states where there is often a psychological component.[3] However, without specific preclinical models that can dissect these contributions, its role remains speculative. Future research on this compound or its analogs would require a systematic evaluation using the types of in vitro and in vivo models outlined in this guide to establish a clear efficacy profile and mechanism of action.

Conclusion

References